molecular formula C20H22FN3O2S B11113139 4-tert-butyl-N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]benzenesulfonamide

4-tert-butyl-N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]benzenesulfonamide

Cat. No.: B11113139
M. Wt: 387.5 g/mol
InChI Key: NWTNWZJUMSUDLT-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]benzenesulfonamide is a complex organic compound that features a sulfonamide group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]benzenesulfonamide typically involves multi-step organic reactions. One common method involves the reaction of 4-tert-butylbenzenesulfonyl chloride with 1-(2-fluorobenzyl)-1H-pyrazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the benzyl position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alkoxides in polar aprotic solvents.

Major Products

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides or benzyl derivatives.

Scientific Research Applications

4-tert-butyl-N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its sulfonamide group.

    Materials Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-tert-butyl-N-(pyridin-3-ylmethyl)benzenesulfonamide: Similar structure but with a pyridine ring instead of a pyrazole ring.

    4-tert-butyl-N-(2-fluorobenzyl)aniline: Lacks the sulfonamide group but has a similar benzyl substitution.

Uniqueness

4-tert-butyl-N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]benzenesulfonamide is unique due to the combination of its sulfonamide group and pyrazole ring, which confer specific chemical reactivity and biological activity not found in the similar compounds listed above.

Properties

Molecular Formula

C20H22FN3O2S

Molecular Weight

387.5 g/mol

IUPAC Name

4-tert-butyl-N-[1-[(2-fluorophenyl)methyl]pyrazol-4-yl]benzenesulfonamide

InChI

InChI=1S/C20H22FN3O2S/c1-20(2,3)16-8-10-18(11-9-16)27(25,26)23-17-12-22-24(14-17)13-15-6-4-5-7-19(15)21/h4-12,14,23H,13H2,1-3H3

InChI Key

NWTNWZJUMSUDLT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CN(N=C2)CC3=CC=CC=C3F

Origin of Product

United States

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